1H-Benzimidazol-5-amine, 2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-5-amine, 2,3-dihydro- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring. The presence of an amine group at the 5-position and the dihydro configuration adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazol-5-amine, 2,3-dihydro- typically involves the condensation of o-phenylenediamine with various reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the use of glycine and hydrochloric acid in a high-pressure reactor, followed by neutralization with ammonia and recrystallization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1H-Benzimidazol-5-amine, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using reagents like alkyl halides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-5-amine, 2,3-dihydro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-5-amine, 2,3-dihydro- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins and nucleic acids in microorganisms . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazol-5-amine, 2,3-dihydro- can be compared with other benzimidazole derivatives such as:
2-Amino-1H-benzimidazole: Similar in structure but lacks the dihydro configuration.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of 1H-Benzimidazol-5-amine, 2,3-dihydro- lies in its specific substitution pattern and the presence of the dihydro configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
215377-52-9 |
---|---|
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
2,3-dihydro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H9N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4,8H2 |
InChI-Schlüssel |
DEECGXPPIYDKHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC2=C(N1)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.